molecular formula C6H11FO3 B12084112 Ethyl 3-fluoropropyl carbonate

Ethyl 3-fluoropropyl carbonate

Cat. No.: B12084112
M. Wt: 150.15 g/mol
InChI Key: AQAQSJYYPNMJKQ-UHFFFAOYSA-N
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Description

Ethyl 3-fluoropropyl carbonate is an organic compound with the molecular formula C6H11FO3 It is a carbonate ester that contains an ethyl group and a 3-fluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-fluoropropyl carbonate can be synthesized through the reaction of ethyl chloroformate with 3-fluoropropanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbonate ester. The general reaction scheme is as follows:

C2H5OCOCl+C3H7FOHC6H11FO3+HCl\text{C2H5OCOCl} + \text{C3H7FOH} \rightarrow \text{C6H11FO3} + \text{HCl} C2H5OCOCl+C3H7FOH→C6H11FO3+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help control reaction conditions such as temperature, pressure, and reactant concentrations, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoropropyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield 3-fluoropropanol and carbon dioxide.

    Substitution: It can undergo nucleophilic substitution reactions where the ethyl or 3-fluoropropyl group is replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: 3-fluoropropanol and carbon dioxide.

    Substitution: Various substituted carbonates depending on the nucleophile used.

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

Scientific Research Applications

Ethyl 3-fluoropropyl carbonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the 3-fluoropropyl group into molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon hydrolysis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which ethyl 3-fluoropropyl carbonate exerts its effects involves the interaction of the 3-fluoropropyl group with molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The carbonate ester linkage can undergo hydrolysis, releasing the 3-fluoropropyl group, which can then interact with biological molecules or participate in further chemical reactions.

Comparison with Similar Compounds

Ethyl 3-fluoropropyl carbonate can be compared with other similar compounds, such as:

    Ethyl 3-chloropropyl carbonate: Contains a chlorine atom instead of fluorine, leading to different reactivity and properties.

    Ethyl 3-bromopropyl carbonate: Contains a bromine atom, which also affects its chemical behavior.

    Ethyl 3-iodopropyl carbonate: Contains an iodine atom, resulting in unique reactivity compared to the fluorinated compound.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts specific properties such as increased stability, lipophilicity, and potential biological activity. The fluorine atom’s electronegativity and small size make it a valuable substituent in various applications.

Properties

Molecular Formula

C6H11FO3

Molecular Weight

150.15 g/mol

IUPAC Name

ethyl 3-fluoropropyl carbonate

InChI

InChI=1S/C6H11FO3/c1-2-9-6(8)10-5-3-4-7/h2-5H2,1H3

InChI Key

AQAQSJYYPNMJKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCCCF

Origin of Product

United States

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